(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate

Vue d'ensemble

Description

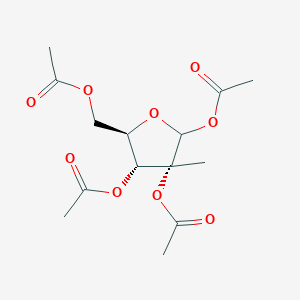

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate, also known as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is a derivative of ribose, a crucial sugar in the biochemistry of living organisms. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with acetoxymethyl and methyl groups, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of D-ribose. The process begins with the protection of the hydroxyl groups of D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the sugar .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various acetylated derivatives, alcohols, and substituted tetrahydrofuran compounds .

Applications De Recherche Scientifique

Organic Synthesis

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a valuable building block in organic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | Potassium permanganate, Chromium trioxide |

| Reduction | Forms alcohol derivatives | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Replaces acetoxy groups with other functional groups | Amines and thiols under basic conditions |

Biological Applications

In biological research, this compound is utilized to study carbohydrate metabolism and enzyme interactions. Its structure allows it to interact with specific enzymes and receptors within biological systems.

Medicinal Chemistry

This compound is a precursor in the synthesis of antiviral and anticancer agents. Its derivatives have shown potential in drug development due to their biological activity.

Case Study: Antiviral Properties

Research has indicated that derivatives of this compound can inhibit viral replication by interfering with viral enzymes. This makes it a candidate for further investigation in antiviral drug development.

Industrial Applications

The compound is also employed in the production of fine chemicals and pharmaceuticals. Its unique properties allow for targeted synthesis processes that are essential in industrial chemistry.

Mécanisme D'action

The mechanism of action of (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups facilitate its binding to active sites, where it undergoes hydrolysis to release active metabolites. These metabolites then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

- 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose

- 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose

Uniqueness

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity. Its ability to undergo selective reactions and form specific products makes it valuable in targeted synthesis and research applications .

Activité Biologique

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate, also known as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is a derivative of ribose characterized by its tetrahydrofuran ring structure. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C14H20O9

- Molecular Weight : 332.303 g/mol

- CAS Number : 306960-25-8

- Physical State : Solid

- Purity : ≥ 95%

- Boiling Point : Approximately 388.4 °C (predicted) .

| Property | Value |

|---|---|

| Molecular Formula | C14H20O9 |

| Molecular Weight | 332.303 g/mol |

| CAS Number | 306960-25-8 |

| Boiling Point | ~388.4 °C |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The acetoxy groups enhance its binding affinity to active sites on enzymes, facilitating hydrolysis and subsequent release of active metabolites that participate in various metabolic pathways.

Applications in Research

- Carbohydrate Metabolism : This compound is instrumental in studying carbohydrate metabolism and enzyme interactions.

- Medicinal Chemistry : It serves as a precursor for synthesizing antiviral and anticancer agents.

- Organic Synthesis : Utilized as an intermediate in the synthesis of complex organic molecules.

Study on Antiviral Properties

In a study investigating the antiviral properties of various ribose derivatives, this compound demonstrated significant inhibitory effects against viral replication in vitro. The mechanism was linked to its ability to interfere with viral RNA synthesis through competitive inhibition of viral polymerases.

Enzyme Interaction Studies

Research has shown that this compound can act as a substrate for specific glycosyltransferases involved in glycoprotein synthesis. The interaction was characterized by kinetic studies that revealed a high affinity for these enzymes compared to other ribose derivatives.

Safety and Handling

While this compound is considered safe for laboratory use under proper handling conditions, it is essential to observe standard safety protocols due to potential irritant properties:

Propriétés

IUPAC Name |

[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3/t11-,12-,13?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXADQSOQHONLK-MVWAYNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@](C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444181 | |

| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306960-25-8 | |

| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.